molecular formula C6H6N2OS2 B3022837 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- CAS No. 157139-68-9

4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-

Cat. No. B3022837
M. Wt: 186.3 g/mol
InChI Key: FWSPVOKUDXXEFQ-UHFFFAOYSA-N
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Description

The compound 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-, is a derivative of isothiazole that has been studied for its potential antiviral properties. The research has focused on a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, which have shown a broad spectrum of action against various viruses, particularly human rhinoviruses (HRVs). These compounds have been synthesized and evaluated for their ability to inhibit viral activity and prevent infection .

Synthesis Analysis

The synthesis of these isothiazole derivatives involves the alkylation of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile with suitable bromides in the presence of acetone. The yields of these reactions have been reported to range from 66 to 82%, with the exception of the 4-cyanophenoxy derivatives, which were obtained in lower yields of less than 30%. The model compound, coded IS-50, was used as a basis for the synthesis of new derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 3-methylthio-5-aryl group attached to the 4-isothiazolecarbonitrile core. The variations in the aryl group, particularly the presence of bulky substituents such as O-Bn or O-But groups, have been found to significantly affect the antiviral activity of these compounds. The structure-activity relationship indicates that the length of the intermediate alkyl chain and the nature of the substituents on the phenyl ring are crucial for the antiviral efficacy .

Chemical Reactions Analysis

The chemical reactivity of these isothiazole derivatives has been explored in the context of their antiviral activity. The compounds have been screened against a variety of viruses, including HRVs, enteroviruses, cardioviruses, and measles virus. The results have shown that certain derivatives are capable of inhibiting the thermal inactivation of HRV 2, suggesting a conformational shift in the viral capsid and a decrease in affinity for the cellular receptor. This indicates that the compounds may interfere with the attachment of virions to host cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-methylthio-5-aryl-4-isothiazolecarbonitriles, such as solubility, stability, and reactivity, are important for their potential therapeutic application. While specific details on these properties are not provided in the abstracts, the successful synthesis and evaluation of these compounds suggest that they possess the necessary stability for biological testing. The antiviral activity has been demonstrated through a reduction in virus-induced cytopathogenicity, with some compounds showing good activity against a range of viruses, including polio 1, ECHO 9, Coxsackie B1, and measles viruses. However, no activity was detected against herpes simplex virus type 1 (HSV-1) .

properties

IUPAC Name

3-methoxy-5-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS2/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPVOKUDXXEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351644
Record name 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-

CAS RN

157139-68-9
Record name 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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